Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms within the ring system adds to its chemical diversity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a thioamide or an amine, under specific conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms, to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways and molecular targets, such as enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s affinity and selectivity for its target. The presence of the amino and thia groups contributes to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
- Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
- Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Comparison: Compared to similar compounds, tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate stands out due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring. This unique combination enhances its chemical reactivity and potential for forming diverse derivatives. Additionally, the tert-butyl ester group provides stability and facilitates its use in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-16-11/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXUFFJGHBSUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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